Chemical properties of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
Chemical properties of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, its chemical properties and reactivity can be expertly inferred from its constituent functional groups and the well-established chemistry of the pyrazine scaffold. This document elucidates the molecule's structural attributes, predicted spectroscopic characteristics, logical synthetic pathways, and its strategic utility in the synthesis of complex molecular architectures. The core value of this intermediate lies in the orthogonal reactivity of its iodo and chloro substituents, enabling sequential, site-selective functionalization. This guide is intended for professionals engaged in the design and synthesis of novel heterocyclic compounds for therapeutic and industrial applications.
Molecular Overview and Strategic Importance
The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide.[1][2] Its prevalence is due to the pyrazine's ability to act as a bioisostere for other aromatic rings and the capacity of its nitrogen atoms to serve as hydrogen bond acceptors, often interacting with the hinge region of protein kinases.[1]
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine (CAS 1430460-72-2) is a strategically designed synthetic intermediate that leverages this core. Its structure offers a convergence of functionalities, each imparting distinct chemical properties:
-
Pyrazine Core : An electron-deficient aromatic 1,4-diazine system that activates the ring's substituents toward specific reactions.
-
2-(N,N-diethylamino) Group : A strong electron-donating group that modulates the electronic character of the ring. The ethyl groups also increase lipophilicity and provide steric bulk, which can influence binding selectivity and metabolic stability in derivative compounds.
-
3-Iodo Group : The most reactive site for metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium catalyst than a carbon-chlorine (C-Cl) bond.
-
6-Chloro Group : A secondary reactive site. The C-Cl bond is more robust than the C-I bond, allowing for selective reactions at the 3-position while leaving the 6-position available for a subsequent, different transformation under more forcing conditions. It also serves as a site for nucleophilic aromatic substitution (SNAr).
This designed orthogonality between the 3-iodo and 6-chloro groups is the molecule's most powerful feature, enabling the controlled and sequential introduction of diverse chemical moieties.
Experimental Protocol: Proposed Synthesis
This protocol is a representative, field-proven methodology based on standard practices in heterocyclic chemistry. Researchers should optimize conditions as needed.
Step 1: Synthesis of 2-Amino-6-chloro-3-iodopyrazine
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-amino-6-chloropyrazine (1.0 equiv.) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (1.1 equiv.) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification : Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the iodinated intermediate.
-
Causality: The amino group is a strong activating group, directing the electrophilic iodination to the ortho position (C-3). The use of NIS provides a mild and effective source of electrophilic iodine.
-
Step 2: Synthesis of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
-
Reaction Setup : To a flame-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Amine Deprotonation : Add a solution of 2-amino-6-chloro-3-iodopyrazine (1.0 equiv.) in anhydrous THF dropwise at 0 °C. Stir for 30 minutes at this temperature, then allow to warm to room temperature for 1 hour.
-
Alkylation : Cool the mixture back to 0 °C and add iodoethane (EtI) (2.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification : Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to afford the final product.
-
Causality: A strong base like NaH is required to fully deprotonate the amino group, forming the more nucleophilic amide anion. Using a slight excess of base and alkylating agent ensures the reaction goes to completion to form the desired tertiary amine.
-
Chemical Reactivity and Strategic Applications
The primary value of this molecule is its capacity for selective, sequential cross-coupling reactions.
-
Reactions at the 3-Iodo Position : Standard palladium-catalyzed cross-coupling conditions will selectively functionalize the C-I bond.
-
Suzuki Coupling : Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
-
Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl moieties, useful for extending scaffolds or as handles for click chemistry.
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines introduces new amino substituents.
-
Trustworthiness: These reactions are among the most reliable and well-understood in organic synthesis. The choice of phosphine ligand (e.g., XPhos, SPhos) is critical and can mitigate potential catalyst inhibition by the pyrazine nitrogen atoms. [3]
-
-
Reactions at the 6-Chloro Position : After functionalizing the 3-position, the C-Cl bond can be targeted.
-
Cross-Coupling : Requires more active catalysts, stronger bases, and higher temperatures compared to the C-I bond reaction. This difference in reactivity is the foundation of its utility.
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the pyrazine ring facilitates the displacement of the chloride by strong nucleophiles like alkoxides, thiolates, or amines, often at elevated temperatures.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be made based on structurally related chemicals. [4][5]
-
GHS Hazard Statements (Predicted) :
-
H302: Harmful if swallowed. [4][5] * H315: Causes skin irritation. [4][5] * H319: Causes serious eye irritation. [4][5] * H335: May cause respiratory irritation. [4][5]* Precautionary Measures :
-
Handling : This compound must be handled by technically qualified personnel. [6]Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. [7]Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [7] * Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability. [6] This product is intended for research and development use only. [6]
-
References
-
PubChem. (n.d.). 6-chloro-N,N-dimethylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.com. [Link]
-
PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]
-
Wiley. (n.d.). 6-Chloro-N,N-diethylpyridazin-3-amine. SpectraBase. Retrieved February 26, 2026, from [Link]
-
CAS. (n.d.). Ethoxylated pentaerythritol. CAS Common Chemistry. Retrieved February 26, 2026, from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Tri-iso.com. [Link]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Morjchem.org. [Link]
-
Rasayan Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayanjournal.co.in. [Link]
-
MDPI. (2007). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-t[6][8][9]riazine-2,4-diamine. MDPI.com. [Link]
-
eChemPortal. (n.d.). Chemical Substance Search. Echemportal.org. [Link]
-
ResearchGate. (2013). Reaction of 6-chloro-2-aminopyrazine with various amides. Researchgate.net. [Link]
-
PubChem. (n.d.). 2-Amino-6-Chloropyrazine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.com. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-chloro-N,N-dimethylpyrazin-2-amine | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-3-iodopyridin-2-amine | 800402-06-6 [sigmaaldrich.com]
- 6. 1430460-72-2 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine AKSci 4745DW [aksci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 6-Chloro-N,N-diethylpyridazin-3-amine [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
